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Compound of Interest

Compound Name: UMK57

Cat. No.: B15557771 Get Quote

In the landscape of cellular research, particularly in studies of mitosis, microtubule dynamics,

and chromosomal stability, the kinesin-13 motor protein MCAK (Mitotic Centromere-Associated

Kinesin) is a critical regulator. As a potent microtubule depolymerase, MCAK plays a pivotal

role in correcting erroneous kinetochore-microtubule attachments, ensuring the faithful

segregation of chromosomes. Small molecules that modulate MCAK activity are invaluable

tools for dissecting these intricate cellular processes. This guide provides a comprehensive

comparison of UMK57, a known MCAK agonist, with other microtubule-destabilizing agents,

offering researchers and drug development professionals a detailed overview of its

performance, supported by experimental data and protocols.

UMK57: A Specific Potentiator of MCAK Activity
UMK57 is a small molecule that has been identified as a specific agonist of MCAK.[1][2][3]

Unlike many microtubule-targeting agents that directly bind to tubulin, UMK57 enhances the

intrinsic microtubule-depolymerizing activity of MCAK.[4][5] This specific mechanism of action

makes UMK57 a unique tool for studying the direct consequences of increased MCAK activity

in cellular contexts.
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Property Value

CAS Number 342595-74-8

Molecular Formula C₁₇H₁₇N₃S

Molecular Weight 295.40 g/mol

UMK57 in Action: Performance and Experimental
Data
The primary effect of UMK57 is the potentiation of MCAK-mediated microtubule

depolymerization. This leads to a measurable decrease in the stability of kinetochore-

microtubule (k-MT) attachments, which is crucial for the correction of attachment errors that

can lead to chromosomal instability (CIN).

Effects on Chromosome Segregation and Kinetochore-
Microtubule Stability
Treatment of cancer cell lines exhibiting CIN with UMK57 has been shown to reduce the rate of

chromosome mis-segregation.[6][7] This effect is a direct consequence of the UMK57-

mediated enhancement of MCAK activity, which leads to the destabilization of improper k-MT

attachments, allowing for their correction before anaphase onset.

Cell Line Treatment
Effect on Lagging
Chromosomes

Reference

U2OS 100 nM UMK57 Significant reduction [6]

HeLa 100 nM UMK57 Significant reduction [6]

SW-620 100 nM UMK57 Significant reduction [7]

Furthermore, quantitative measurements have demonstrated a significant reduction in the

stability of k-MT attachments in cells treated with UMK57. In U2OS cells, a more than 35%

reduction in k-MT attachment stability was observed.[6]
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Comparison with Other Microtubule-Destabilizing
Agents
While UMK57 is a specific MCAK agonist, other compounds achieve microtubule

destabilization through different mechanisms, primarily by directly binding to tubulin subunits.

These agents, such as nocodazole and vinca alkaloids, are widely used in research to study

the roles of microtubule dynamics.

Compound
Mechanism of
Action

Primary Target
Key Research
Applications

UMK57

Potentiates

microtubule

depolymerase activity

MCAK (Kinesin-13)

Studying MCAK-

specific roles in error

correction and

chromosome

segregation.

Nocodazole
Inhibits tubulin

polymerization
β-tubulin

Inducing mitotic arrest

for cell

synchronization and

studying spindle

assembly checkpoint.

Vinblastine

Inhibits tubulin

polymerization and

induces microtubule

paracrystal formation

β-tubulin (Vinca

domain)

Cancer chemotherapy

and studying

microtubule dynamics

and spindle formation.

The key distinction lies in the specificity of action. While general tubulin binders cause a global

disruption of the microtubule cytoskeleton, UMK57 allows for the specific investigation of the

consequences of hyperactive MCAK, providing a more targeted approach to understanding its

regulatory functions.

Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are protocols for key assays used to evaluate the efficacy of MCAK agonists and other
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microtubule-destabilizing agents.

In Vitro Microtubule Depolymerization Assay
This assay directly measures the ability of a compound to enhance MCAK-mediated

microtubule depolymerization.

Materials:

Purified, active MCAK protein

Taxol-stabilized microtubules

Depolymerization buffer (e.g., BRB80 with ATP and an ATP regeneration system)

Compound of interest (e.g., UMK57) dissolved in a suitable solvent (e.g., DMSO)

Ultracentrifuge

Procedure:

Prepare reaction mixtures containing taxol-stabilized microtubules, depolymerization buffer,

and the compound of interest at various concentrations.

Initiate the reaction by adding a fixed concentration of purified MCAK protein (e.g., 100 nM).

Incubate the reactions at a controlled temperature (e.g., 25°C) for a specific time (e.g., 30

minutes).

Stop the reaction and separate the polymerized (pellet) and depolymerized (supernatant)

tubulin fractions by ultracentrifugation.

Analyze the amount of tubulin in the supernatant and pellet fractions by SDS-PAGE and

Coomassie staining or Western blot.

Quantify the percentage of depolymerized tubulin to determine the effect of the compound on

MCAK activity.
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Cell Viability (MTT) Assay
This assay is used to determine the cytotoxic effects of compounds on cultured cells.

Materials:

Cultured cells (e.g., HeLa, U2OS)

96-well plates

Complete cell culture medium

Compound of interest dissolved in a suitable solvent

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Microplate reader

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with a serial dilution of the compound of interest and a vehicle control (e.g.,

DMSO).

Incubate the cells for a specified period (e.g., 48 or 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation

of formazan crystals.

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

Calculate the percentage of cell viability relative to the vehicle control and plot a dose-

response curve to determine the IC50 value.[1][8][9][10]
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Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the MCAK signaling

pathway and the experimental workflows.
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Caption: MCAK signaling pathway showing regulation by mitotic kinases and potentiation by

UMK57.
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Caption: Experimental workflow for evaluating MCAK agonists.

In conclusion, UMK57 serves as a highly specific and valuable tool for probing the functions of

MCAK in mitosis and beyond. Its targeted mechanism of action provides a clear advantage

over broader microtubule-destabilizing agents for studies focused on the roles of this key

kinesin in maintaining genomic stability. The experimental frameworks provided here offer a

starting point for researchers to further investigate the therapeutic potential and fundamental

biological roles of modulating MCAK activity.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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